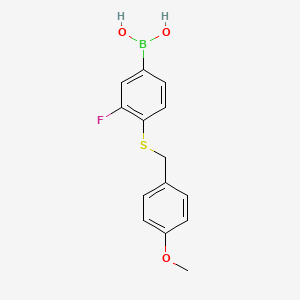
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid
説明
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a chemical compound with the molecular formula C14H14BFO3S . It has a molecular weight of 292.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14BFO3S/c1-19-12-5-2-10 (3-6-12)9-20-14-7-4-11 (15 (17)18)8-13 (14)16/h2-8,17-18H,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.14 . Its IUPAC name is 3-fluoro-4-[(4-methoxybenzyl)sulfanyl]phenylboronic acid .科学的研究の応用
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acids (PBAs) are known for their ability to selectively recognize cis-diol containing molecules through reversible covalent reactions. This property is utilized in the enrichment of biomolecules like nucleosides, catechols, saccharides, and glycoproteins, which contain cis-diol groups. The selective recognition is pH-dependent, allowing for a controllable capture/release mechanism that is highly beneficial in separation processes .
Boronate Affinity Materials for Sensing and Imaging
The pH-responsive nature of PBAs is exploited in the development of boronate affinity materials (BAMs). These materials are used in sensing and imaging applications due to their ability to form covalent complexes with cis-diol groups under certain pH conditions. This feature enables the design of fluorescent BAM nanoparticles for targeted imaging and sensing applications .
Diagnostic Applications
In diagnostics, the selective binding properties of PBAs can be used to develop materials that respond to the presence of specific biomolecules. For example, the detection of certain sugars or glycoproteins associated with diseases can be facilitated by PBA-functionalized materials, which would bind to these molecules and signal their presence .
Drug Delivery Systems
The reversible binding of PBAs to cis-diol containing molecules is also advantageous in drug delivery systems. PBAs can be incorporated into drug carriers to selectively release therapeutic agents in response to changes in the pH of the target environment. This pH-sensitive release mechanism ensures that drugs are delivered more efficiently to the desired site of action .
Chemical Synthesis and Modification
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid can be used as a building block in chemical synthesis. Its boronic acid group is reactive towards various chemical transformations, making it a versatile reagent for constructing complex organic molecules .
Analytical Chemistry
In analytical chemistry, PBA-functionalized materials can be used as selective adsorbents for the extraction and purification of analytes from complex mixtures. This application is particularly useful in improving the sensitivity and accuracy of detection methods for compounds that contain cis-diol groups .
Material Science
The unique reactivity of PBAs towards cis-diol containing molecules can be harnessed to modify the surface properties of materials. This can lead to the creation of new materials with specific functionalities, such as enhanced biocompatibility or tailored interaction with biological systems .
Environmental Monitoring
PBA-functionalized materials can be employed in environmental monitoring to detect and quantify pollutants that contain cis-diol groups. This application is crucial for tracking environmental contaminants and assessing their impact on ecosystems .
特性
IUPAC Name |
[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYZRHIGCBXJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674437 | |
| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid | |
CAS RN |
1072946-13-4 | |
| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



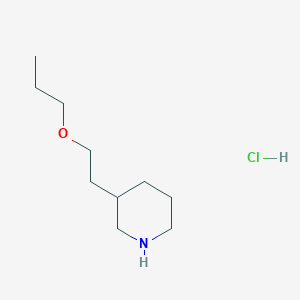
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)

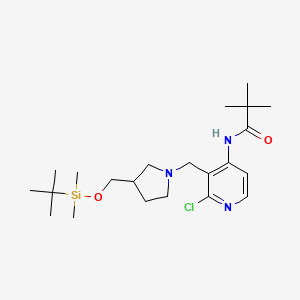
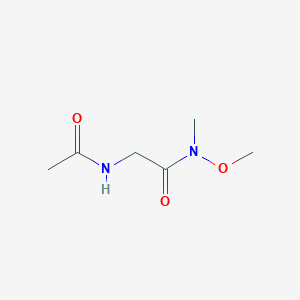
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
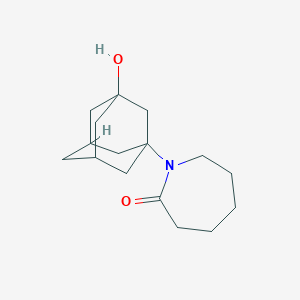
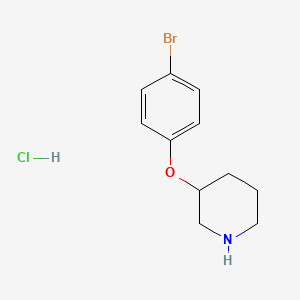
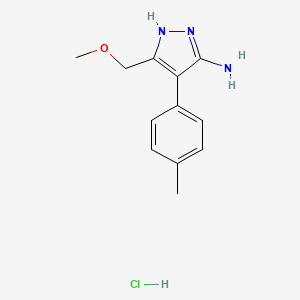
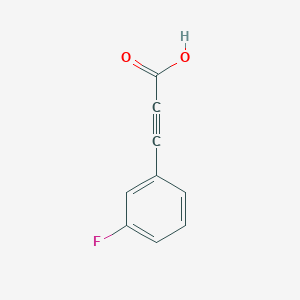
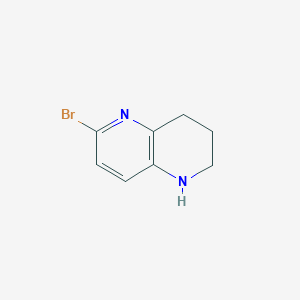
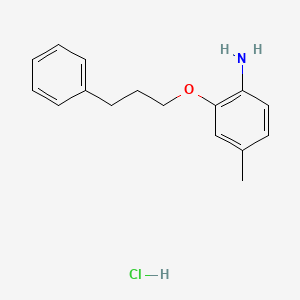
![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)